

A Structural Comparison of 2-(Aminomethyl)benzoic Acid Analogs for Therapeutic Development

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Compound of Interest

Compound Name: 2-(Aminomethyl)benzoic acid

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A detailed guide for researchers, scientists, and drug development professionals on the structure-activity relationships, experimental data, and underlying mechanisms of **2-(Aminomethyl)benzoic acid** analogs.

The **2-(aminomethyl)benzoic acid** scaffold serves as a versatile backbone in medicinal chemistry, giving rise to a diverse range of analogs with significant therapeutic potential. These compounds have been investigated for a multitude of applications, including as anticancer agents, anti-inflammatory drugs, and modulators of the central nervous system. This guide provides an objective comparison of the performance of various **2-(aminomethyl)benzoic acid** analogs and related derivatives, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.

Comparative Analysis of Biological Activity

The biological activity of **2-(aminomethyl)benzoic acid** analogs is profoundly influenced by structural modifications to the parent molecule. Substitutions on the aromatic ring, alterations to the aminomethyl group, and cyclization strategies have all been employed to modulate potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy in different therapeutic areas.

Anticancer Activity

Derivatives of the closely related 2-aminobenzothiazole scaffold, which shares key structural motifs with **2-(aminomethyl)benzoic acid**, have demonstrated significant potential as anticancer agents.^[1] These compounds often target critical signaling pathways involved in tumor growth and proliferation, such as those mediated by protein kinases.^{[1][2]}

Table 1: Anticancer Activity of 2-Aminobenzothiazole Analogs

Compound ID	Target/Cell Line	IC50 (μM)	Key Structural Features & SAR Insights	Reference
OMS5	A549 (Lung Cancer)	22.13 - 61.03	Combination of 4-nitroaniline with the 2-aminobenzothiazole core.	[2]
MCF-7 (Breast Cancer)	22.13 - 61.03	[2]		
OMS14	A549 (Lung Cancer)	22.13 - 61.03	Contains a piperazine-4-nitroaniline moiety. Potently inhibits PIK3CD/PIK3R1.	[2]
MCF-7 (Breast Cancer)	22.13 - 61.03	[2]		
Compound 13	HCT116 (Colon)	6.43 ± 0.72		[1]
A549 (Lung)	9.62 ± 1.14	[1]		
A375 (Melanoma)	8.07 ± 1.36	[1]		
Compound 54	MCF-7 (Breast Cancer)	Potent Inhibition	Potent PI3Kα inhibitor (IC50 = 1.03 nM).	[1]
Compound 34 (SAR125844)	MKN45 (Gastric)	0.007	Potent and selective c-MET inhibitor.	[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Neurological Activity (GABA Receptor Modulation)

2-(Aminomethyl)benzoic acid is a known analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] As such, its derivatives are of interest for their potential to modulate GABA receptors and treat neurological disorders like epilepsy and anxiety.

Table 2: GABA Receptor Modulatory Activity of Selected Analogs

Compound Class/ID	Receptor Subtype	Activity Metric	Value	Key Structural Insights	Reference
Pyrazolo[5,1-c][4][5][6] benzotriazine derivative (Compound 18)	Benzodiazepine site/GABAA	Ki (nM)	0.109	High affinity for the benzodiazepine binding site.	[6]
Flavone (Compound 48)	Benzodiazepine site/GABAA	Ki (nM)	6.1 ± 0.1	High affinity, comparable to diazepam.	[7]
Cinnamic acid	GABAA	EC50 (μM)	10.1	Direct activation of the receptor.	[7]
p-Coumaric acid	GABAA	EC50 (μM)	6.9		[7]
Caffeic acid	GABAA	EC50 (μM)	10.5		[7]

Ki: The inhibition constant, representing the concentration of an inhibitor required to produce half-maximum inhibition. EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response.

Anti-inflammatory Activity

Derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their anti-inflammatory properties, often using in vivo models such as carrageenan-induced paw edema. [4]

Table 3: Anti-inflammatory Activity of 2-Aminobenzoic Acid Analogs

Compound ID	Animal Model	Dose	% Inhibition of Edema	Key Structural Insights	Reference
Compound 4n	Rat	Various	More potent than standard	Phenylthiazolidin-yl-azo benzoic acid derivative.	[4]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)	Mouse	20 mg/kg	74% reduction in writhing	Benzyl group substitution on the acetamide moiety.	[8]
50 mg/kg	75% reduction in writhing	[8]			
2-((3-(chloromethyl)benzoyl)oxy) benzoic acid (3-CH ₂ Cl)	Rat	500 mg/60 kg bw	Significant reduction of TNF- α and IL-1 β	Salicylic acid derivative with a chloromethyl benzoyl group.	[9]

% Inhibition of Edema: A measure of the reduction in swelling in an animal model of inflammation.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
- **MTT Addition:** Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

- **Animal Acclimatization:** Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.
- **Compound Administration:** Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

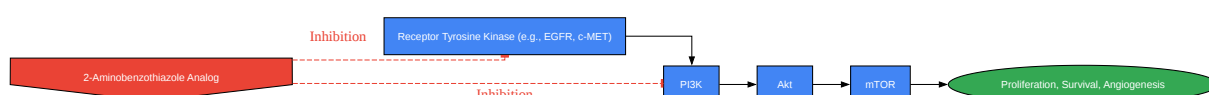
- Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
- Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of **2-(aminomethyl)benzoic acid** analogs are mediated through their interaction with specific biological pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for guiding further drug development.

Anticancer Signaling Pathways

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell survival and proliferation. The PI3K/Akt/mTOR and tyrosine kinase signaling pathways are common targets.^{[1][2]}

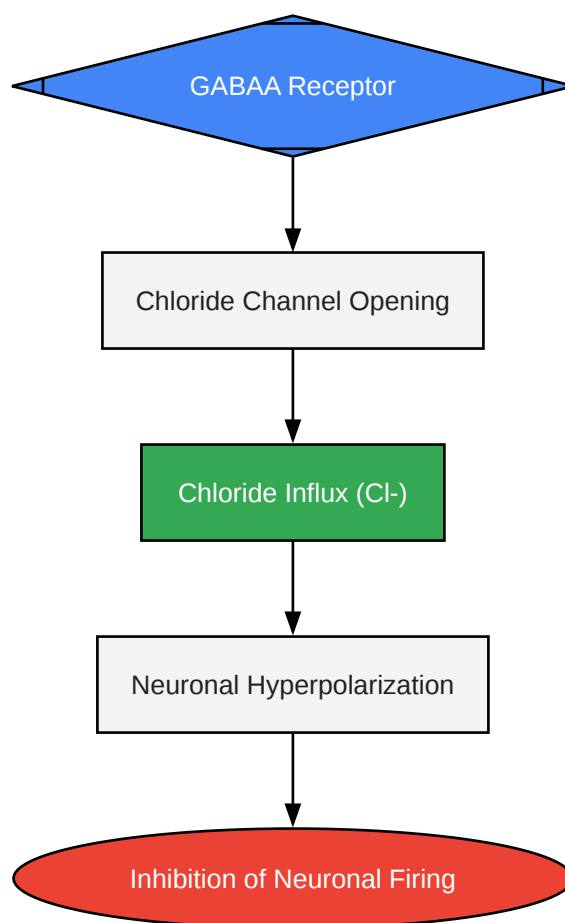


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Caption: Inhibition of Tyrosine Kinase and PI3K/Akt/mTOR Pathways.

GABAergic Signaling Pathway

As GABA analogs, these compounds can modulate the activity of GABA receptors, leading to an inhibitory effect on neuronal transmission. This is primarily achieved by increasing the influx of chloride ions into the neuron, causing hyperpolarization.^{[3][10]}



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Caption: Modulation of the GABAA Receptor Signaling Pathway.

Conclusion

The **2-(aminomethyl)benzoic acid** scaffold and its related analogs represent a promising area of research for the development of novel therapeutics. The data presented in this guide highlight the significant impact of structural modifications on their anticancer, neurological, and anti-inflammatory activities. The detailed experimental protocols and pathway visualizations provide a valuable resource for researchers and drug development professionals, facilitating further investigation and optimization of these versatile compounds. Future studies should focus on elucidating the precise structure-activity relationships for a broader range of **2-(aminomethyl)benzoic acid** analogs to enable the rational design of more potent and selective drug candidates.

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